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Compound of Interest

Compound Name: 2-Amino-2-phenylacetic acid

Cat. No.: B196280

Introduction

2-Amino-2-phenylacetic acid, also known as phenylglycine, is a non-proteinogenic amino
acid that serves as a crucial chiral building block and intermediate in the synthesis of various
pharmaceuticals, including semi-synthetic penicillins and cephalosporins. A thorough
understanding of its structural and chemical properties is paramount for its application in drug
development and other scientific research. This technical guide provides an in-depth overview
of the spectroscopic data of 2-amino-2-phenylacetic acid, including Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental
protocols and data analyses are presented to support researchers and scientists in its
characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic
molecules. Below are the *H and 13C NMR spectral data for 2-amino-2-phenylacetic acid.

1H NMR Data

The *H NMR spectrum of 2-amino-2-phenylacetic acid exhibits characteristic signals
corresponding to the aromatic protons, the alpha-proton, and the protons of the amino and
carboxylic acid groups.
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Chemical Shift (ppm) Multiplicity Assighment
~7.48 m Phenyl C-H
~7.44 m Phenyl C-H
~4.28 S a-C-H

Table 1: 1H NMR spectral data for 2-Amino-2-phenylacetic acid.

13C NMR Data

The 13C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (ppm) Assignment

~174 C=0 (Carboxylic acid)
~136 Phenyl C (quaternary)
~129 Phenyl C-H

~128 Phenyl C-H

~127 Phenyl C-H

~58 a-C

Table 2: 13C NMR spectral data for 2-Amino-2-phenylacetic acid.[1]

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of amino acids is as follows:
Sample Preparation:

e Dissolve 10-50 mg of 2-amino-2-phenylacetic acid in 0.5-0.7 mL of a suitable deuterated
solvent (e.g., D20, DMSO-ds). The choice of solvent may influence the chemical shifts of the
exchangeable protons (NH2 and COOH).
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e For analysis in D20, the pH of the solution can be adjusted using DCI or NaOD to study the
effect of ionization on the chemical shifts.

e Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (General):

e Spectrometer: 400 MHz or higher field NMR spectrometer.

e Temperature: 298 K.

e H NMR:

o Pulse sequence: Standard single-pulse experiment.

o Number of scans: 16-64, depending on the concentration.

o Relaxation delay: 1-5 seconds.

o BC NMR:

o Pulse sequence: Proton-decoupled single-pulse experiment.

o Number of scans: 1024 or more, due to the low natural abundance of 13C.

o Relaxation delay: 2 seconds.
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NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation.

IR Spectral Data

The IR spectrum of 2-amino-2-phenylacetic acid shows characteristic absorption bands for
the amino, carboxylic acid, and phenyl groups.

Wavenumber (cm~12) Intensity Assignment

O-H stretch (carboxylic acid)

~3400-2400 Broad, Strong )

and N-H stretch (amine)
~3060 Medium Aromatic C-H stretch
~2960 Medium Aliphatic C-H stretch

C=0 stretch (carboxyl) / N-H
~1620 Strong

bend
~1580, 1490, 1450 Medium-Weak Aromatic C=C stretches
~1400 Medium O-H bend (carboxylic acid)

Aromatic C-H out-of-plane
~730, 690 Strong

bend

Table 3: Key IR absorption bands for 2-Amino-2-phenylacetic acid.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples.
Sample Preparation:

e Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
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e Place a small amount of the crystalline 2-amino-2-phenylacetic acid powder directly onto
the ATR crystal.

e Apply pressure using the anvil to ensure good contact between the sample and the crystal.

[2]
Instrument Parameters:
e Spectrometer: FTIR spectrometer equipped with an ATR accessory.
e Spectral Range: 4000-400 cm™1,
e Resolution: 4 cm~1.
e Number of Scans: 16-32.

¢ A background spectrum of the clean, empty ATR crystal should be collected prior to the
sample measurement.
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ATR-FTIR Experimental Workflow

Mass Spectrometry (MS)
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Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It
provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectral Data and Fragmentation Pattern

For a-amino acids, common fragmentation pathways involve the loss of the carboxyl group and
cleavage of bonds adjacent to the amino group.[3][4] The molecular ion peak for 2-amino-2-
phenylacetic acid is expected at m/z 151.

Key Fragments:

m/z 151: [M]*, the molecular ion.

e m/z 106: [M - COOH]*, resulting from the loss of the carboxyl group (45 Da). This is often a
prominent peak for a-amino acids.

e m/z 77: [CeHs]*, the phenyl cation.

e m/z 74: [H2N=CH-COOH]*, from cleavage of the bond between the a-carbon and the phenyl
group.

m/z Proposed Fragment
151 [CsHaNO2]*

106 [C7HeN]*

77 [CeHs]*

74 [C2HaNO2]*

Table 4: Proposed mass spectral fragments for 2-Amino-2-phenylacetic acid.

Experimental Protocol for Mass Spectrometry

A general protocol for the analysis of amino acids by mass spectrometry is provided below.

Sample Preparation:
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e Prepare a dilute solution of 2-amino-2-phenylacetic acid (e.g., 10-100 pg/mL) in a suitable
solvent such as methanol, water, or a mixture of the two, often with a small amount of formic
acid to promote protonation.

Instrument Parameters (LC-MS with Electrospray lonization - ESI):

lonization Mode: Positive Electrospray lonization (ESI+).

e Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or lon Trap.

e Scan Range: m/z 50-300.

o Capillary Voltage: 3-4 kV.

» Drying Gas Flow and Temperature: Optimized for the specific instrument.

o For fragmentation studies, tandem mass spectrometry (MS/MS) can be performed by
selecting the molecular ion (m/z 151) as the precursor ion.
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Proposed MS Fragmentation Pathway
Conclusion

The spectroscopic data presented in this guide provide a comprehensive profile of 2-amino-2-
phenylacetic acid. The NMR data confirm the carbon and proton framework, the IR spectrum
identifies the key functional groups, and the mass spectrometry data establish the molecular
weight and plausible fragmentation patterns. The provided experimental protocols offer a
starting point for researchers to obtain high-quality spectroscopic data for this important
molecule. This information is essential for quality control, reaction monitoring, and further
research in the fields of medicinal chemistry and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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